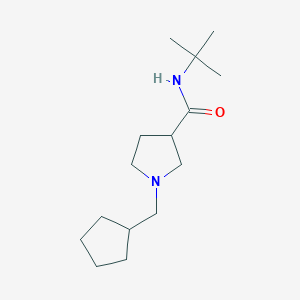![molecular formula C12H13N3OS B6470682 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine CAS No. 2640889-22-9](/img/structure/B6470682.png)
4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group and a thieno[3,2-c]pyridine moiety. This compound belongs to the class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the desired heterocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine may be employed in the study of enzyme inhibition or receptor binding assays. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: . Its structural features may contribute to the design of drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Clopidogrel: A well-known antiplatelet medication that contains a thieno[3,2-c]pyridine moiety.
Indole Derivatives: Another class of heterocyclic compounds with biological activity.
Uniqueness: 4-Methoxy-6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrimidine stands out due to its specific substitution pattern and the presence of both pyrimidine and thieno[3,2-c]pyridine rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
5-(6-methoxypyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-16-12-6-11(13-8-14-12)15-4-2-10-9(7-15)3-5-17-10/h3,5-6,8H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJCXJKWJUGIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-fluoro-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B6470601.png)
![4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6470610.png)
![1,3-dimethyl-5-(4-{[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470617.png)
![3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470622.png)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470623.png)
![N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B6470631.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6470637.png)

![3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470644.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470651.png)
![1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470655.png)
![3-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6470658.png)
![4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6470669.png)
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6470674.png)
